molecular formula C6H13NO B581035 N-Isopropyloxetan-3-amine CAS No. 1341782-83-9

N-Isopropyloxetan-3-amine

Cat. No. B581035
M. Wt: 115.176
InChI Key: XESAXGZAVQQNBN-UHFFFAOYSA-N
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Description

N-Isopropyloxetan-3-amine is a chemical compound with the molecular formula C6H13NO . It is a derivative of the four-membered oxetane ring, which has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .


Synthesis Analysis

The synthesis of oxetane derivatives, including N-Isopropyloxetan-3-amine, has been a topic of interest in recent years . The methods for the synthesis of oxetane derivatives are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .


Chemical Reactions Analysis

While specific chemical reactions involving N-Isopropyloxetan-3-amine are not explicitly mentioned in the literature, the oxetane ring in general is known for its propensity to undergo ring-opening reactions . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds Nitrogen-containing compounds, such as N-Isopropyloxetan-3-amine, are prevalent in various industries and are known for their resistance to conventional degradation processes. Advanced Oxidation Processes (AOPs) have shown promise in efficiently degrading these compounds, including amines and azo-dyes, by targeting the nitrogen atoms within their structures. These processes, including ozone and Fenton reactions, have been compared for their degradation efficiencies, revealing ozone's high reactivity toward most amines. The effectiveness of these treatments varies with process parameters such as pH, concentration, and treatment time. Hybrid methods combining different AOPs under optimized conditions have shown synergistic effects, offering tailored solutions for specific effluents Akash P. Bhat & P. Gogate, 2021.

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids Research in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids has highlighted the importance of nitrogen-based extractants, including amines, in enhancing the efficiency of carboxylic acid recovery from aqueous streams. The traditional use of trioctylamine and improvements in solvent systems incorporating amines have been discussed. This review underlines the evolving landscape of solvent technology, with a focus on nitrogen-based extractants' role in optimizing acid recovery processes and their potential impact on the economic feasibility of such operations L. Sprakel & B. Schuur, 2019.

Amine-functionalized Metal–organic Frameworks for CO2 Capture Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture. The incorporation of basic amino functionalities enhances CO2 interaction, leading to high sorption capacities. Various synthesis methods, including in situ synthesis, post-modification, and physical impregnation, have been developed to achieve MOFs with high CO2 sorption capacities. Furthermore, amine-functionalized MOF-based membranes have demonstrated excellent CO2 separation performance, underscoring their potential in addressing CO2 capture challenges Yichao Lin, Chunlong Kong, & Liang Chen, 2016.

Computational Modeling of CO2 Capture by Aqueous Amines The role of computational methods in studying the interactions between carbon dioxide and aqueous amines for CO2 capture has been critically reviewed. This includes the examination of amine-CO2 equilibria, kinetics, and the prediction of amine degradation reactions. High-level quantum chemical methods, along with molecular dynamics simulations, have provided insights into the mechanisms of amine-based CO2 capture, offering guidance on the design of more efficient capture agents. This review emphasizes the potential of computational simulations in enhancing our understanding of CO2 capture processes and in the development of novel capture agents Xin Yang et al., 2017.

Safety And Hazards

Amines, such as N-Isopropyloxetan-3-amine, can pose occupational hazards. Exposure to amine vapors can lead to visual disturbances, a symptom related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells . Proper handling and disposal protocols must be followed to minimize their impact on human health .

properties

IUPAC Name

N-propan-2-yloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)7-6-3-8-4-6/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESAXGZAVQQNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyloxetan-3-amine

CAS RN

1341782-83-9
Record name N-(propan-2-yl)oxetan-3-amine
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